Product packaging for Xmyb1 protein(Cat. No.:CAS No. 147477-73-4)

Xmyb1 protein

Cat. No.: B1179057
CAS No.: 147477-73-4
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Description

The Xmyb1 protein is a Myb-related DNA-binding protein cloned from Xenopus laevis . Research indicates that the predicted protein sequence of Xmyb1 exhibits a high degree of similarity to the human B-Myb protein over its entire length . The protein contains amino-terminal tandem repeats that constitute a characteristic Myb DNA-binding domain. In vitro studies have demonstrated that Xmyb1 proteins containing these repeats specifically bind to c-Myb-specific DNA binding sequences, a key mechanism of action for this protein family . Expression profile analysis shows that Xmyb1 is present throughout oogenesis and early embryogenesis in Xenopus , and in adult tissues, it is primarily detected in blood . This protein is a valuable tool for researchers studying transcriptional regulation, cell cycle progression, and developmental biology, particularly in the context of early vertebrate development. This product is supplied for research purposes and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

147477-73-4

Molecular Formula

C10H17NSi

Synonyms

Xmyb1 protein

Origin of Product

United States

Genomic and Transcriptional Landscape of Xmyb1

Xmyb1 Gene Locus and Chromosomal Organization in Model Organisms (e.g., Xenopus laevis)

Xenopus laevis, a widely used model organism for studying vertebrate development, is an allotetraploid species. nih.govuniprot.org This means it possesses four sets of chromosomes, organized as two paired sets, designated "long" (L) and "short" (S), which originated from the hybridization of two ancestral diploid species. nih.govuniprot.org Consequently, most genes in Xenopus laevis have two copies, referred to as L and S. While the specific chromosomal location of the Xmyb1 (mybl2) gene locus in Xenopus laevis is not detailed in the provided search results, its presence within the Xenopus laevis genome is established. The allotetraploid nature of the Xenopus laevis genome and the presence of L and S homeologous chromosome pairs are fundamental aspects of its genetic organization that influence gene studies in this organism. uniprot.org

Characterization of Xmyb1 Transcriptional Variants and Isoforms

In Xenopus laevis, two cDNAs encoding Myb-related proteins have been cloned and termed Xmyb1 and Xmyb2. genecards.org The Xmyb1 cDNA clone contains an open reading frame that codes for a protein of 733 amino acids. genecards.org This predicted protein sequence shows a high degree of similarity across its entire length with the human B-Myb protein. genecards.org Xmyb1 contains a complete set of amino-terminal tandem repeat elements, which are characteristic of the Myb DNA-binding domain. genecards.org In vitro studies have demonstrated that Xmyb1 proteins, including deletion mutants containing the complete amino-terminal repeats, can specifically bind to the c-Myb-specific DNA binding sequence. genecards.org

Regulatory Elements and Cis-acting Sequences Governing Xmyb1 Gene Expression

The regulation of gene expression in Xenopus laevis involves various regulatory elements and cis-acting sequences. While specific details regarding the regulatory elements directly controlling Xmyb1 gene expression were not found in the provided search results, studies on other genes in Xenopus laevis illustrate the types of regulatory mechanisms that are typically investigated in this model organism.

Promoter and Enhancer Region Analysis

Promoter and enhancer regions are crucial cis-acting sequences that govern gene expression by serving as binding sites for transcription factors. Analysis of these regions in Xenopus laevis is commonly performed using techniques such as cloning of the gene's 5' flanking region, deletion analysis of promoter constructs coupled with reporter gene assays in cell lines or embryos, and electrophoretic mobility shift assays (EMSA) to identify protein-DNA interactions. For instance, studies on the Xenopus laevis CCAAT-enhancer binding protein alpha (xC/EBPalpha) gene promoter have identified regions sufficient for constitutive promoter activity and auto-activation, as well as binding sites for transcription factors like C/EBPs and Sp1. Similarly, enhancer elements, such as the jaw joint regulatory sequence 1 (JRS1) which drives nkx3.2 gene expression, have been identified and characterized for their specific activity during Xenopus development. These approaches are generally applicable to studying the regulatory regions of genes in Xenopus laevis, including Xmyb1.

Epigenetic Regulation of Xmyb1 Gene Expression

Epigenetic mechanisms, which involve modifications to DNA or histones that affect gene expression without altering the underlying DNA sequence, play significant roles in regulating developmental processes in Xenopus laevis. DNA methylation, particularly at promoter regions, has been shown to regulate the timing of gene activation during Xenopus laevis embryogenesis. Studies have observed a decline in DNA methylation content during cleavage stages, with loss of methylation at specific gene promoters correlating with their activation at the midblastula transition (MBT). Histone modifications also contribute to the developmental maturation of the embryonic epigenome in Xenopus. For example, histone arginine methylation, mediated by protein arginine methyltransferases (PRMTs), shows tissue-specific regulation in Xenopus laevis during environmental stress like dehydration, suggesting its importance in epigenetic regulation for adaptation and survival. While the specific epigenetic regulation of Xmyb1 expression has not been detailed in the provided information, these studies highlight the presence and importance of epigenetic control mechanisms in Xenopus laevis that could potentially influence Xmyb1 expression.

Spatiotemporal Expression Patterns of Xmyb1 Transcripts (e.g., oogenesis, embryogenesis, adult tissues)

The expression profile of Xmyb1 (mybl2) in Xenopus laevis demonstrates distinct patterns throughout different developmental stages and in adult tissues. Xmyb1 transcripts are present throughout oogenesis and early embryogenesis. genecards.orggenecards.org As development progresses, the expression pattern becomes more restricted. In adult Xenopus laevis tissue, Xmyb1 is primarily detected in the blood. genecards.orggenecards.org This spatiotemporal expression profile suggests roles for Xmyb1 in the early developmental processes occurring during oogenesis and embryogenesis, as well as a specific function in adult blood tissue.

The expression pattern of Xmyb1 contrasts with that of Xmyb2, another Myb-related protein in Xenopus laevis, which is expressed at very low levels during oogenesis, is not detectable in embryonic RNA, and is predominantly expressed in adult testis with low levels in blood. genecards.org

Developmental Stage/TissueXmyb1 Expression LevelNotes
OogenesisPresent throughout genecards.orggenecards.org
Early EmbryogenesisPresent throughout genecards.orggenecards.org
Adult TissuesPrimarily detected in blood genecards.orggenecards.org

Environmental and Circadian Regulation of Xmyb1 Expression (e.g., cold stress, rhythmic expression)

Information specifically on the environmental or circadian regulation of Xmyb1 expression in Xenopus laevis was not found in the provided search results. However, studies in Xenopus laevis have investigated the impact of environmental factors, such as dehydration stress, on gene expression and epigenetic modifications. For example, dehydration stress in Xenopus laevis leads to changes in the levels of proteins involved in mRNA modification (m6A) and histone arginine methylation, indicating that epigenetic mechanisms are responsive to environmental challenges and contribute to adaptive responses. While these studies demonstrate that environmental cues can influence gene regulation in Xenopus laevis, further research is needed to determine if Xmyb1 expression is directly regulated by environmental factors like cold stress or exhibits circadian rhythmicity in this organism.

Molecular Architecture and Functional Domains of Xmyb1 Protein

Primary Amino Acid Sequence Analysis and Conservation

The primary amino acid sequence of Xmyb1 protein is fundamental to its structure and function. Like other MYB transcription factors, Xmyb1 contains conserved regions that are critical for its activity. The MYB DNA-binding domain, typically located at the N-terminus, is characterized by imperfect tandem repeats, each approximately 52 amino acids in length. oup.comacs.org These repeats contain conserved tryptophan residues that contribute to a hydrophobic core, essential for the domain's structural integrity. nih.gov

Analysis of the primary sequence and its conservation across homologous proteins can reveal functionally important residues and regions. tau.ac.ilucsf.edunih.gov Highly conserved positions within the sequence are often indicative of structural or functional importance, suggesting that these residues have been maintained throughout evolution due to selective pressure. tau.ac.ilnih.gov Tools and methods exist for estimating evolutionary conservation based on phylogenetic relationships between homologous sequences, aiding in the identification of critical amino acids. tau.ac.ilucsf.edunih.gov

Identification and Characterization of this compound Structural Motifs and Functional Domains

This compound is characterized by several key structural motifs and functional domains that mediate its diverse roles in transcription regulation. These include the DNA-binding domain, transcriptional activation domain, and protein-protein interaction domains. wikipedia.orgnih.gov Structural motifs are recurring patterns in protein architecture, often important for predicting protein function and identifying conserved features. fiveable.me Functional domains are distinct units within proteins that can fold independently and perform specific tasks. studysmarter.co.ukfiveable.me

DNA-Binding Domain Architecture (e.g., Helix-Turn-Helix motifs)

The DNA-binding domain (DBD) of MYB proteins, including Xmyb1, is a well-characterized region typically found at the N-terminus. oup.comwikipedia.orgnih.govscielo.br This domain is responsible for sequence-specific recognition and binding to target DNA sequences in the promoter or enhancer regions of genes. nih.govresearchgate.net The MYB DBD commonly consists of one to four imperfect tandem repeats, referred to as R1, R2, and R3 in the case of proteins like c-Myb. oup.comacs.org

Each MYB repeat folds into a structure containing three alpha-helices. nih.govebi.ac.uk The second and third helices within each repeat form a structure related to the helix-turn-helix (HTH) motif. nih.govebi.ac.uk The HTH motif is a common DNA-binding motif found in many transcription factors, characterized by two alpha-helices joined by a short turn. ebi.ac.ukwikipedia.org The third helix, often termed the "recognition helix," is primarily responsible for making specific contacts with the bases in the major groove of the DNA. ebi.ac.ukebi.ac.ukwikipedia.org

While related to the canonical HTH motif, the structure of the MYB DNA-binding domain, particularly the R2R3 repeats, exhibits distinct features. nih.gov For instance, the turn between the second and third helices in a Myb repeat can be longer than in bacterial repressors or homeodomains and may contain a proline residue. nih.gov The architecture of the three helices also differs from those found in classical HTH domains. nih.gov

The R2 and R3 Myb motifs are typically involved in DNA binding. pnas.org Studies on proteins like c-Myb and B-Myb have shown that the isolated R2R3 region can constitute the minimal sequence-specific DNA-binding domain. acs.org The third helix of each R2 and R3 motif makes sequence-specific DNA contacts. pnas.org

Transcriptional Activation Domain Mapping

Beyond the DNA-binding domain, Xmyb1 proteins contain regions responsible for modulating the rate of transcription of target genes. The transcriptional activation domain (AD) is a functional region that can stimulate transcription when recruited to a gene promoter. oup.comembopress.org These domains are often located in the central or C-terminal regions of MYB proteins. wikipedia.orgnih.gov

Mapping studies, often involving deletion mutants, have been used to delineate the boundaries of transcriptional activation domains in MYB proteins. nih.govnih.gov For example, in A-Myb, a transcriptional activation domain was mapped to a region rich in charged amino acids. nih.gov In mouse c-Myb, an adjacent region to the DNA-binding domain, approximately 80 amino acids long, was found to be essential for transcriptional activation. nih.gov

Transcriptional activation domains can vary widely in their amino acid sequences and are often structurally disordered in isolation, folding upon interaction with their targets, such as coactivators. oup.comfredhutch.orgnih.gov The composition and distribution of specific amino acids within these regions can dictate their activity. nih.gov

Protein-Protein Interaction Domains

Protein-protein interactions (PPIs) are crucial for the regulatory functions of transcription factors like Xmyb1. wikipedia.org Xmyb1 interacts with various other proteins, including coactivators, corepressors, and components of the transcription machinery, through specific protein-protein interaction domains or surfaces. researchgate.netthermofisher.com

These interaction domains can be distinct modules within the protein or can involve regions overlapping with other functional domains, such as the DNA-binding domain or transcriptional activation domain. pnas.orgoup.com For instance, while primarily known for DNA binding, MYB domains have also been shown to act as important protein-protein interaction motifs, contributing to the biological specificity of the transcription factor. pnas.org

Examples of protein-protein interactions involving MYB proteins include interactions with bHLH cofactors, which are necessary for the regulatory function of some MYB proteins. pnas.org Additionally, MYB proteins can interact with nuclear adaptor molecules like CBP/p300, and these interactions can synergize to enhance transcriptional activation. nih.gov The interaction between MYB proteins and coactivators or corepressors is a key mechanism by which they modulate transcription. researchgate.net These interactions can be transient or stable and involve specific binding domains or short linear motifs (SLiMs) on the interacting proteins. thermofisher.comabcam.comnih.gov

Structure-Function Relationship of this compound Domains

The function of this compound is intimately linked to the three-dimensional structure of its constituent domains and motifs. The specific arrangement of amino acids in each domain dictates its ability to bind DNA, interact with other proteins, and modulate transcription. studysmarter.co.ukebi.ac.ukoup.comrcsb.org

The structure of the DNA-binding domain, particularly the positioning of the recognition helix within the major groove of the DNA, determines the sequence specificity of DNA binding. ebi.ac.ukwikipedia.org The conserved tryptophan residues within the MYB repeats are crucial for maintaining the hydrophobic core that stabilizes the domain's structure, which in turn is essential for DNA binding. nih.gov

Transcriptional activation domains, despite often being disordered in isolation, adopt specific conformations upon interacting with coactivators, facilitating the recruitment of the transcriptional machinery. fredhutch.orgnih.gov The structural features and amino acid composition of these domains influence their activation potency and the range of proteins they can interact with. oup.comnih.gov

Protein-protein interaction domains possess specific structural surfaces or motifs that enable them to recognize and bind to their partner proteins. thermofisher.comembopress.org The strength and specificity of these interactions are determined by the complementary shapes and chemical properties of the interacting surfaces. thermofisher.com The modular nature of these domains allows Xmyb1 to participate in various protein complexes, integrating different signals and regulatory pathways. studysmarter.co.ukabcam.com

Studies on the structure of the B-Myb DNA-binding domain have suggested that conformational instability in certain regions might play a role in DNA binding and the control of gene expression, highlighting the dynamic aspect of protein structure-function relationships. rcsb.org

Mutational Analysis and Functional Perturbations of this compound Domains

Mutations within the DNA-binding domain can affect the protein's ability to bind DNA, alter its sequence specificity, or impact the stability of the protein-DNA complex. plos.orgbiorxiv.org For example, mutations affecting the conserved tryptophan residues or residues in the recognition helix are likely to have significant effects on DNA binding.

Mutations in the transcriptional activation domain can lead to a loss or reduction in the protein's ability to activate transcription. nih.gov Conversely, mutations in negative regulatory regions can lead to increased transcriptional activation. nih.gov Studies using deletion mutants have helped to map these regulatory regions and understand their impact on transcriptional activity. nih.govnih.gov

Mutations in protein-protein interaction domains can disrupt the binding of Xmyb1 to its partner proteins, affecting the formation of functional complexes and downstream signaling or regulatory events. embopress.orgbiorxiv.org Analyzing the effects of mutations on protein-protein interactions can provide insights into the specific residues and structural features involved in these interactions.

Mutational analysis, combined with structural information and functional assays, provides a comprehensive understanding of how the molecular architecture of this compound dictates its diverse roles in gene regulation. The impact of mutations on protein function can be related to changes in protein stability, interactions, or conformational dynamics. plos.orgbiorxiv.orgfrontiersin.orgresearchgate.net

Post Translational Modifications and Regulatory Mechanisms of Xmyb1

Phosphorylation of Xmyb1 Protein and its Biological Consequences

Phosphorylation, the addition of a phosphate group to specific amino acid residues, is a primary mechanism for regulating the activity of Myb family proteins. This process is reversible, controlled by the competing activities of protein kinases and phosphatases, allowing for rapid and dynamic control over protein function in response to cellular signals, particularly those related to the cell cycle.

Research on homologs of Xmyb1, such as A-Myb, has identified the C-terminal region of the protein as a key regulatory domain containing multiple phosphorylation sites. nih.gov This domain harbors consensus sequences for cyclin-dependent kinases (CDKs), which are central regulators of cell cycle progression. nih.gov

Specific kinases identified as regulators of Myb family proteins include:

Cyclin A/CDK2: This complex plays a crucial role in the S and G2 phases of the cell cycle.

Cyclin E/CDK2: This complex is primarily active during the G1/S transition.

Phosphorylation by these cyclin/CDK complexes occurs within the C-terminal negative regulatory domain. nih.gov While the specific phosphatases that dephosphorylate Xmyb1 have not been definitively identified, protein phosphatases like Protein Phosphatase 2A (PP2A) are known to counteract CDK activity and reverse phosphorylation on other transcription factors, suggesting a potential role in the regulation of Xmyb1. nih.govmdpi.com The balance between the activities of these kinases and opposing phosphatases dictates the phosphorylation state and subsequent activity of the Myb protein. nih.govnih.gov

Interactive Table 1: Modulating Kinases of Myb Family Proteins

Kinase ComplexPrimary Phase of ActivityEffect on Myb Protein
Cyclin A / CDK2S / G2 PhaseActivation of transactivation potential
Cyclin E / CDK2G1/S TransitionActivation of transactivation potential

Phosphorylation has a profound impact on the function of Myb proteins. The C-terminal domain of A-Myb, a homolog of Xmyb1, functions as an inhibitory domain that represses the protein's ability to activate gene transcription. nih.gov The covalent addition of negatively charged phosphate groups by Cyclin A and Cyclin E induces a conformational change that alleviates this repression, thereby unleashing the transactivation potential of the protein. nih.gov

This regulatory mechanism tightly links the activity of A-Myb to the cell cycle machinery, ensuring that its target genes are expressed at the appropriate times, particularly during the G1/S transition and S-phase, to promote cell cycle progression. nih.gov Therefore, the C-terminal domain acts as a "cell cycle sensor," responding to CDK activity to modulate the protein's function. nih.gov Phosphorylation can also influence protein stability, in some cases creating recognition sites for ubiquitin ligases that target the protein for degradation, although the direct effect of phosphorylation on Xmyb1 stability requires further investigation.

Ubiquitination and Proteasomal Degradation Pathways of this compound

Ubiquitination is a critical post-translational modification that controls protein stability by marking proteins for degradation. This process involves a three-step enzymatic cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that covalently attaches a small protein called ubiquitin to lysine residues on a target protein. snu.ac.kryoutube.com The formation of a polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein. youtube.comyoutube.com

While ubiquitination is a well-established mechanism for regulating the turnover of many short-lived transcription factors, the specific components of the ubiquitination machinery that target Xmyb1 have not been fully elucidated. The regulation of Xmyb1 levels is likely crucial for normal cell function, as the overexpression of Myb proteins is associated with oncogenesis. Therefore, it is highly probable that Xmyb1 is targeted for proteasomal degradation via an E3 ubiquitin ligase, which would provide substrate specificity for the ubiquitination process. youtube.comyoutube.com Identifying the specific E3 ligase(s) responsible for Xmyb1 turnover is an important area for future research.

Acetylation, Methylation, and Other Modifications of this compound (e.g., SUMOylation, Glycosylation)

Beyond phosphorylation and ubiquitination, Myb family proteins are subject to other important PTMs that contribute to their regulation.

Acetylation: This modification, the addition of an acetyl group to lysine residues, is typically associated with the activation of gene expression. wikipedia.org Acetylation neutralizes the positive charge of lysine, which can weaken interactions with negatively charged DNA or alter protein-protein interactions. While specific acetylation sites on Xmyb1 have not been detailed, this modification has been shown to affect the DNA-binding properties of other nuclear proteins. nih.gov

Methylation: The addition of a methyl group to lysine or arginine residues can have varied effects, leading to either activation or repression of transcription depending on the specific site and the degree of methylation. nih.gov Like acetylation, the role of methylation in the direct regulation of Xmyb1 is not yet characterized but remains a potential regulatory mechanism.

Crosstalk Between Different Post-Translational Modifications on this compound

The regulation of Xmyb1 is not governed by a single modification but rather by the complex interplay, or "crosstalk," between different PTMs. cellsignal.comnih.gov The presence of one modification can positively or negatively influence the addition or removal of another, creating a sophisticated regulatory code that fine-tunes the protein's function. nih.govresearchgate.net

For the Myb family, a key point of crosstalk likely exists between phosphorylation and SUMOylation. Cell cycle-dependent phosphorylation by CDKs acts as a potent activating signal. nih.gov This phosphorylation could subsequently alter the protein's conformation in a way that either promotes or inhibits its interaction with the SUMOylation machinery. For example, phosphorylation at one site might be a prerequisite for SUMOylation at another, or it could block a SUMOylation site.

Furthermore, there is often a competitive or cooperative relationship between ubiquitination and SUMOylation, as they both target lysine residues. SUMOylation can sometimes protect a protein from ubiquitination and subsequent degradation. youtube.com Therefore, a potential regulatory axis for Xmyb1 could involve its phosphorylation status dictating whether specific lysine residues are targeted for activating SUMOylation or degradative ubiquitination, thereby integrating cell cycle signals with protein stability and activity.

Interactive Table 2: Overview of Potential Xmyb1 Post-Translational Modifications

ModificationEnzymes InvolvedKnown/Potential Effect on Myb Family Proteins
PhosphorylationKinases (e.g., Cyclin/CDKs), PhosphatasesRelieves C-terminal inhibition, activates transcription nih.gov
UbiquitinationE1, E2, E3 LigasesTargets protein for proteasomal degradation (inferred) snu.ac.kryoutube.com
SUMOylationSUMO E1, E2, E3 Ligases, Proteases (SENPs)Modulates target gene expression, participates in auto-regulation nih.gov
AcetylationAcetyltransferases, DeacetylasesPotential to alter DNA binding and protein interactions wikipedia.orgnih.gov
MethylationMethyltransferases, DemethylasesPotential for transcriptional activation or repression nih.gov

Molecular Interactions and Complex Formation Involving Xmyb1 Protein

Xmyb1 Protein-DNA Interactions

As a transcription factor, the primary function of Xmyb1 involves binding to specific DNA sequences to modulate the transcription of target genes. This interaction is mediated by a highly conserved N-terminal DNA-binding domain (DBD). researchgate.net

The binding sites for MYB family proteins, including Xmyb1, have been identified in the promoter regions of numerous target genes. Genome-wide techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) have revealed that MYB proteins can associate with thousands of promoters in the genome. nih.gov These target genes are often involved in critical cellular processes like cell cycle control, transcription, and stemness. nih.gov

For instance, studies on the related c-Myb and B-Myb (MYBL2) proteins, which share binding specificity with Xmyb1 (MYBL1), have identified binding sites in the promoters of key cell cycle regulators. nih.govnih.gov The MMB-FOXM1 complex, which contains a MYB protein, directly targets the promoters of late cell cycle genes required for mitosis, such as PLK1 and CCNB1 (Cyclin B1). nih.govresearchgate.net Other validated or identified target genes include the proto-oncogene MYC, the chemokine receptor CXCR4, and transcription factors like JUN and KLF4. nih.gov

Target Gene SymbolFunctionAssociated Process
CCNB1Cyclin B1, regulatory protein in mitosisCell Cycle (G2/M)
PLK1Polo-like kinase 1, mitotic kinaseCell Cycle (G2/M)
MYCTranscription factor, proto-oncogeneCell Proliferation, Transcription
FOXM1Forkhead box protein M1, transcription factorCell Cycle (G2/M)
JUNTranscription factor, component of AP-1Signal Transduction, Proliferation
KLF4Kruppel-like factor 4, transcription factorStemness, Differentiation
CXCR4Chemokine receptorCell Migration, Signaling

The DNA-binding specificity of MYB family proteins is well-defined. They recognize a consensus DNA sequence, typically 5'-YAAC[GT]G-3' (where Y is a pyrimidine, C or T). genecards.orguniprot.org This motif, known as the MYB binding site (MBS), is the primary determinant for the recruitment of Xmyb1 to target promoters. oup.com

The affinity of this protein-DNA interaction can be modulated by post-translational modifications. For example, studies on the related B-Myb protein have shown that its DNA binding affinity is significantly increased by phosphorylation from cyclin-dependent kinases (Cdks). The phosphorylated B-Myb binds to its consensus site with a dissociation constant (Kd) in the low micromolar range (approximately 3 µM), whereas the unphosphorylated form shows much weaker, potentially nonspecific binding. biorxiv.org This suggests that the affinity of Xmyb1 for its DNA targets is not static but is dynamically regulated, allowing for precise temporal control of gene expression during processes like the cell cycle. biorxiv.org While the core recognition sequence is conserved, the stability of the protein-DNA complex can be influenced by variations in the binding site sequence. nih.gov

This compound-Protein Interactions

Xmyb1 functions not in isolation but as part of larger multi-protein complexes. These protein-protein interactions are crucial for localizing the protein to specific genomic regions and for executing its transcriptional regulatory functions.

A key set of interacting partners for MYB proteins are the components of the MuvB core complex. nih.govpnas.org The MuvB core is comprised of five proteins: LIN9, LIN37, LIN52, LIN54, and RBBP4. nih.govpnas.org This MuvB core can associate with different sets of proteins to form distinct regulatory complexes.

During quiescence (G0 phase), the MuvB core is part of the DREAM (DP, RB-like, E2F, and MuvB) complex, which represses cell cycle genes. nih.govbiorxiv.orgnih.gov As cells enter the cell cycle, the MuvB core dissociates from the DREAM complex and binds to a MYB family protein, such as Xmyb1 (A-MYB) or B-MYB, to form the MMB (MYB-MuvB) complex. biorxiv.orgnih.gov This switch is a critical event that transitions the complex from a transcriptional repressor to an activator. researchgate.net

Protein SymbolComplex AssociationGeneral Function
LIN9MuvB Core / DREAM / MMBScaffold protein, cell cycle regulation
LIN37MuvB Core / DREAM / MMBComponent of transcriptional repressor/activator complexes
LIN52MuvB Core / DREAM / MMBAdaptor protein, binds B-Myb or p130
LIN54MuvB Core / DREAM / MMBBinds CHR element in promoters
RBBP4MuvB Core / DREAMHistone-binding protein
FOXM1MMB-FOXM1Transcription factor, activates mitotic genes
RBL2 (p130)DREAMPocket protein, transcriptional repressor
E2F4DREAMTranscription factor, represses cell cycle genes

The primary functional complex involving Xmyb1 is the heterodimeric MMB complex. This complex is essential for the transcriptional activation of genes required for the G2 and M phases of the cell cycle. nih.govtandfonline.com The formation of the MMB complex during S phase is a key step in preparing the cell for mitosis. nih.govnih.gov

The mechanism involves the MuvB core binding to Xmyb1 (or B-MYB), which then re-associates with the promoters of late cell cycle genes. nih.gov Subsequently, the MMB complex recruits another transcription factor, FOXM1. nih.govnih.govharvard.edu This sequential assembly forms the MMB-FOXM1 complex, a potent transcriptional activator that drives the expression of hundreds of mitotic genes. researchgate.netdana-farber.org This cooperative action, where the MuvB complex provides promoter targeting and MYB/FOXM1 provide activation domains, ensures the timely and robust expression of genes necessary for cell division. harvard.edu While MYB proteins can form homodimers in certain contexts, their well-characterized role in cell cycle regulation is through the formation of these larger, multi-protein heterodimeric complexes.

Protein-protein interaction (PPI) networks for Xmyb1 (MYBL1) have been constructed using data from multiple sources, including high-throughput experiments, curated databases, and computational predictions. researchgate.net Databases like STRING and BioGRID compile these interactions to create comprehensive network maps. uniprot.orgstring-db.org

In the Xmyb1 interaction network, the most prominent and well-supported connections are to the other components of the MuvB core (LIN9, LIN37, LIN52, LIN54). string-db.orgstring-db.org Analysis of these networks reveals a highly interconnected module centered around cell cycle regulation. Gene Ontology (GO) analysis of the interactors consistently highlights enrichment in processes such as "regulation of transcription" and membership in "transcription regulator complexes." string-db.orgstring-db.org

These network analyses serve several key purposes:

Validation: They confirm known interactions, such as the core components of the MMB complex.

Discovery: They can suggest novel or less-characterized interacting partners, providing avenues for further research.

Functional Insight: By identifying clusters of interacting proteins (modules), they help to place Xmyb1 within a broader functional context, illustrating its central role as a hub in the transcriptional network that governs cell division. string-db.org

This compound-RNA Interactions

The Myb family of proteins, including Xmyb1, are predominantly characterized by their highly conserved Myb DNA-binding domain (DBD), which facilitates sequence-specific binding to DNA to regulate transcription wikipedia.orgresearchgate.netnih.gov. The primary and most well-documented molecular interaction for this family of proteins is with DNA researchgate.net.

Research into direct and functional interactions between Myb proteins and RNA is not as extensive. The vast body of literature focuses on the Myb-DNA interface and its role in transcriptional control nih.govnih.gov. However, some evidence suggests potential, albeit less direct, roles in RNA-related processes. For instance, reviews of c-Myb, a prominent member of the family, have listed "RNA splicing" among keywords describing its regulatory landscape, hinting at a possible connection that warrants further investigation nih.gov. The Y-box binding protein 1 (YB-1), which is involved in both DNA/RNA-dependent processes, has been shown to bind extensively to mRNA and regulate miRNA processing nih.govnih.govbiorxiv.org. While YB-1 is distinct from the Myb family, the study of such RNA-binding proteins provides a framework for methodologies that could explore potential secondary functions of canonical transcription factors like Xmyb1.

At present, direct binding of Xmyb1 to specific RNA targets and the functional consequences of such interactions remain an area for future research. The primary role of Xmyb1 is understood through its binding to DNA promoter and enhancer regions.

Table 1: Primary and Potential Molecular Interactions of Xmyb1
Molecular PartnerNature of InteractionPrimary FunctionSupporting Evidence
DNADirect, sequence-specific binding via Myb domain.Transcriptional regulation of target genes involved in proliferation and differentiation.Extensively documented for the Myb protein family wikipedia.orgresearchgate.netnih.gov.
RNALargely uncharacterized; potentially indirect.Unknown; a possible role in processes like RNA splicing has been suggested nih.gov.Limited; primarily inferred from broad functional reviews nih.gov.

Dynamics of this compound Complex Assembly and Disassembly in Cellular Contexts

The regulatory activity of Xmyb1 is finely tuned through its dynamic assembly into and disassembly from multi-protein complexes. These interactions dictate its target gene specificity, activity level, and temporal function, particularly in concert with the cell cycle nih.gov. The formation of these complexes is not static; rather, it is a reversible process governed by cellular signals, post-translational modifications (PTMs), and the availability of binding partners.

Assembly of Xmyb1-Containing Complexes:

Xmyb1 and its homologs associate with a diverse array of proteins to execute their functions. These interacting partners include cell cycle regulators, transcriptional co-activators and co-repressors, and other transcription factors.

Cell Cycle Regulators: A critical aspect of Myb protein function is its link to the cell cycle machinery. Both c-Myb and B-Myb are regulated by and interact with Cyclin/CDK complexes nih.gov. For example, c-Myb's activity in the G1/S phase transition is modulated by its interaction with Cyclin D1 and CDK4/6 nih.gov. B-Myb's activity is stimulated by phosphorylation via the Cyclin A/CDK2 complex, which is crucial for the expression of G2/M-specific genes nih.govrero.ch. B-Myb also forms complexes with proteins like p107 to influence cell cycle progression rero.chnih.gov.

Transcriptional Co-regulators: The transcriptional output of Myb proteins is modulated by their association with co-activators that possess enzymatic activity. The co-activator CBP/p300, a histone acetyltransferase, interacts with and acetylates Myb proteins, which is thought to enhance transcriptional activity rero.ch. Conversely, Myb proteins can be part of repressive complexes. B-Myb is a component of the LINC/DREAM complex, which controls the expression of genes specific to the G2/M phase nih.gov. Furthermore, c-Myb has been found to associate with the tumor suppressor menin and components of a histone methyltransferase complex, such as WDR5 and RbBp5, suggesting a role in regulating transcription through histone modification ashpublications.org.

Regulation and Disassembly:

The assembly and disassembly of these complexes are tightly controlled, primarily through PTMs.

Phosphorylation: The most prominent regulatory mechanism is phosphorylation. The activity of Myb proteins is controlled by cell cycle-specific phosphorylation events mediated by different Cyclin/CDK pairs nih.gov. In Xenopus oocytes, XB-Myb becomes hyperphosphorylated upon meiotic maturation nih.gov. This modification can alter protein conformation, affect its ability to interact with partners, or change its subcellular localization.

Other Post-Translational Modifications: Besides phosphorylation, c-Myb is subject to a variety of other PTMs, including acetylation, ubiquitylation, and sumoylation, each providing a layer of regulatory control over its complex formation and stability nih.gov.

Subcellular Localization: The dynamics of complex formation are also regulated by controlling the location of the protein. In Xenopus oocytes, XB-Myb is sequestered in the cytoplasm, but in early embryonic stages, it is found primarily in the nucleus, allowing it to form transcriptionally active complexes nih.gov.

This dynamic interplay ensures that Xmyb1 activates specific sets of genes only at appropriate times, for instance, driving proliferation in progenitor cells while being downregulated to permit terminal differentiation embopress.org. The balance between assembled, functional complexes and disassembled, mobile individual proteins allows the cell to efficiently control gene expression in response to developmental and environmental cues bionity.com.

Table 2: Interacting Partners of Myb Family Proteins and Functional Outcomes
Interacting ProteinProtein ClassMyb Family MemberFunctional Consequence of InteractionReference
Cyclin D1/CDK4/6Cell Cycle Regulatorc-MybRegulates c-Myb activity, potentially promoting the G1/S phase transition. nih.gov
Cyclin A/CDK2Cell Cycle RegulatorB-MybPhosphorylates and stimulates B-Myb's transcriptional activity, promoting S and M phase entry. nih.gov
p107Cell Cycle Regulator (Pocket Protein)B-MybB-Myb forms a complex with p107, influencing progression into S phase. rero.chnih.gov
CBP/p300Transcriptional Co-activator (HAT)B-MybAcetylation of B-Myb may increase its transcriptional activity. rero.ch
MeninTumor Suppressorc-MybAssociates with c-Myb and a histone methyltransferase complex, linking Myb to chromatin modification. ashpublications.org
LINC/DREAM ComplexTranscriptional Repressor ComplexB-MybB-Myb is an essential component of this complex, which regulates G2/M-specific genes. nih.gov

Cellular and Subcellular Dynamics of Xmyb1 Protein

Subcellular Localization and Compartmentalization of Xmyb1 Protein (e.g., nuclear localization)

Based on its classification as a Myb-related protein and transcription factor, this compound is expected to primarily localize to the nucleus mdpi.combiorxiv.org. Nuclear localization of proteins is typically mediated by specific amino acid sequences known as Nuclear Localization Signals (NLSs) wikipedia.orgnih.gov. These signals are recognized by nuclear transport receptors, such as importins, which facilitate passage through the nuclear pore complex (NPC) nih.govresearchgate.netuni-rostock.de. Prediction tools also indicate a nuclear localization for proteins similar to Myb-related protein B (B-Myb) (Myb-related protein 1) (XMYB1) mdpi.combiorxiv.org.

Mechanisms Regulating this compound Translocation and Trafficking

The translocation of proteins into the nucleus, including transcription factors like Myb proteins, is a highly regulated process involving the nuclear pore complex (NPC) and transport receptors nih.govuni-rostock.denih.gov. Nuclear import of proteins containing classical NLSs often involves importin-α and importin-β heterodimers nih.govresearchgate.netnih.gov. Importin-α recognizes the NLS on the cargo protein, and importin-β mediates the interaction with nucleoporins within the NPC, facilitating translocation nih.govresearchgate.netuni-rostock.de. The directionality of nuclear transport is regulated by the Ran GTPase, with Ran-GTP being more abundant in the nucleus and promoting the dissociation of import complexes nih.govresearchgate.netwikipedia.org.

While specific details regarding the translocation and trafficking mechanisms of this compound are limited in the provided search results, studies on other Myb proteins, such as B-Myb, have identified multiple NLSs crucial for efficient nuclear targeting nih.gov. For instance, B-Myb has been shown to contain bipartite NLSs nih.gov. Given the structural and functional similarities between Xmyb1 and B-Myb nih.gov, it is plausible that Xmyb1 also utilizes similar classical nuclear import pathways mediated by importins and regulated by the Ran GTPase cycle.

Regulation of this compound Stability and Half-Life in Different Cellular States

Protein stability and half-life are critical factors influencing protein abundance and function within the cell bitesizebio.comresearchgate.net. Protein degradation is a fundamental process regulated by various mechanisms, including the ubiquitin-proteasome system plos.orgnih.govwikipedia.org. The half-life of a protein can vary significantly depending on the cellular state and external stimuli bitesizebio.comresearchgate.net.

While direct experimental data on the half-life of this compound is not available in the provided search results, research on its human counterpart, B-Myb, indicates that its stability is dynamically regulated, particularly during the cell cycle plos.orgnih.gov. B-Myb is degraded through a ubiquitin-mediated process, specifically involving the Cdc34-SCF(p45Skp2) pathway, which is important for cell cycle progression nih.govnih.gov. Phosphorylation of B-Myb by cyclin A/cdk2 can facilitate its ubiquitination and subsequent proteasomal degradation biorxiv.orgnih.govnih.gov.

Methods for determining protein half-life include pulse-chase analysis and cycloheximide (B1669411) chase assays, although these methods have limitations, particularly for real-time measurements at the single-cell level tandfonline.comgoogle.comresearchgate.netresearchgate.net. More recent approaches utilize stable isotope labeling and mass spectrometry to measure protein turnover on a larger scale units.itwisc.edu.

Given the high degree of similarity between Xmyb1 and human B-Myb, it is reasonable to infer that the stability and half-life of Xmyb1 are also subject to similar regulatory mechanisms, potentially involving ubiquitination and proteasomal degradation influenced by cell cycle-dependent phosphorylation. Further research would be needed to experimentally determine the specific half-life of Xmyb1 in different cellular contexts and to fully elucidate its degradation pathways.

Biological Functions and Signaling Pathways Regulated by Xmyb1

Xmyb1 Protein as a Transcriptional Regulator of Gene Expression

This compound operates fundamentally as a transcriptional regulator, influencing gene expression through its ability to bind specific DNA sequences. This function is central to its roles in controlling cellular activities such as proliferation and cell cycle progression.

Mechanisms of Xmyb1-mediated Transcriptional Activation and Repression

The transcriptional regulatory activity of Xmyb1 is mediated by its DNA-binding domain, which contains characteristic H-T-H (helix-turn-helix) motifs. These motifs enable Xmyb1 to recognize and bind to specific nucleotide sequences in the promoter regions of target genes. While primarily associated with transcriptional activation, particularly in the context of cell cycle genes, Myb-related proteins have been suggested to participate in both transcriptional activation and repression, indicating a complex regulatory capacity. The activity of Xmyb1, much like its human counterpart B-Myb, is subject to regulation by cell cycle machinery components, such as cyclins. Cyclin A, for instance, has been shown to influence the stability and activity of B-Myb, promoting its ubiquitination and subsequent degradation, which highlights a mechanism for controlling Myb protein levels and thus their transcriptional impact. This suggests that post-translational modifications and interactions with cell cycle regulators are integral to the mechanisms of Xmyb1-mediated transcriptional control.

Identification and Validation of this compound Target Genes and Gene Regulatory Networks

While specific comprehensive lists of Xenopus Xmyb1 target genes are not extensively detailed in the provided information, its strong homology and functional parallels with human B-Myb offer significant insights. B-Myb is known to be a master regulator activating late cell cycle genes, binding to cell cycle genes homology region (CHR) promoter sites. Given the high degree of similarity, it is highly probable that Xmyb1 regulates a comparable set of genes involved in cell cycle progression in Xenopus. Gene Ontology annotations associated with Xenopus laevis Myb-related protein B (XMYB1) include terms related to RNA polymerase II cis-regulatory region sequence-specific DNA binding and positive regulation of transcription by RNA polymerase II, further supporting its role in regulating gene networks. Research findings often validate the importance of Myb protein target genes through techniques such as electrophoretic mobility shift analysis, demonstrating specific binding to DNA sequences, and expression profiling following manipulation of Myb levels.

Role of this compound in Cell Cycle Progression (e.g., mitotic cell cycle)

This compound plays a significant role in the regulation of the cell cycle, particularly the mitotic cell cycle. Its expression levels fluctuate throughout the cell cycle, reaching peak levels at the G1/S phase boundary and during the S phase in proliferating cells, similar to B-Myb. This temporal expression pattern underscores its importance during DNA replication and preparation for cell division. Functional studies, particularly those on the related B-Myb protein, demonstrate its essentiality for successful mitosis. The involvement of Xmyb1 in the mitotic cell cycle is also supported by its Gene Ontology annotation.

Role of this compound in Cell Proliferation and Growth Control

The critical function of Xmyb1 in regulating cell cycle progression directly links it to the control of cell proliferation and growth. By governing the expression of genes necessary for DNA replication and mitosis, Xmyb1 influences the rate at which cells divide and increase in number. Its presence in proliferating cells and during early embryonic development in Xenopus further highlights its contribution to processes requiring extensive cell division.

Role of this compound in Cell Differentiation and Fate Determination

The expression pattern of Xmyb1 during Xenopus development suggests a potential role in cell differentiation and fate determination. Xmyb1 is present throughout oogenesis and early embryogenesis, periods characterized by significant cell division, movement, and the establishment of distinct cell lineages. While the precise mechanisms are not fully elucidated in the provided data, the involvement of Myb-related proteins in developmental processes in various organisms supports a potential function for Xmyb1 in influencing cell fate decisions during early development.

Involvement of this compound in Apoptosis and Cell Survival Pathways

Research on related Myb proteins indicates an involvement in apoptosis and cell survival pathways. For instance, the dual knockdown of B-MYB and A-MYB has been shown to induce apoptosis, suggesting that these Myb-related proteins are important for maintaining cell viability. While direct evidence for Xmyb1's specific role in apoptosis is not explicitly provided, its functional similarity to B-Myb implies a likely involvement in pathways that regulate cell survival and programmed cell death.

Here is a summary of the key biological processes regulated by this compound:

Biological ProcessDescription
Transcriptional RegulationBinding to DNA to activate or repress gene expression.
Mitotic Cell CycleEssential for successful cell division, peak expression in G1/S and S phase.
Cell Proliferation and Growth ControlDrives cell division through cell cycle regulation.
Cell Differentiation and Fate Determination (Potential)Expressed during oogenesis and early embryogenesis.
Cell SurvivalImplied role based on related Myb protein functions in preventing apoptosis.

Integration of this compound into Broader Cellular Signaling Cascades (e.g., stress responses)

The integration of Xmyb1 (MYB1/SRM1) protein function into broader cellular signaling cascades is particularly evident in the context of plant responses to abiotic stresses such as salinity and drought. As a transcriptional regulator, Xmyb1 influences the expression of genes involved in key stress response pathways, thereby connecting environmental stimuli to downstream physiological and molecular adjustments.

One prominent signaling cascade integrated by Xmyb1 is the abscisic acid (ABA) pathway. ABA is a crucial phytohormone that mediates plant responses to drought and salt stress, regulating processes like stomatal closure and gene expression. Studies in Arabidopsis have shown that Salt-Related MYB1 (SRM1) negatively affects seed germination under saline conditions by regulating ABA levels nih.gov. SRM1 is induced by salt and dehydration stress, and it directly targets genes involved in ABA biosynthesis and signaling nih.govuni.lu. For instance, genes like NCED3/STO1, RD26, and ANAC019, which are linked to hyperosmotic responses and ABA pathways, are significantly down-regulated in srm1 mutants nih.gov. This indicates that SRM1 acts as a transcriptional regulator that influences the expression of these ABA-related genes, thereby impacting ABA-mediated stress tolerance nih.gov. While SRM1 controls the expression of some of these genes during normal and salt stress conditions, ABA can also induce genes like RD26 and ANAC019 independently of SRM1, suggesting a complex interplay between SRM1 and ABA signaling nih.gov.

Beyond hormone signaling, MYB transcription factors, including MYB1, have been implicated in other cellular processes and stress responses, suggesting integration with additional pathways. For example, some R2R3 MYB transcription factors, such as MYB1, MYB25, and MYB109 in Arabidopsis, are targets of the ubiquitin (UBQ) proteasome pathway, which is a highly conserved mechanism for protein degradation and is involved in plant environmental responses nih.gov. The instability of these MYB proteins can be influenced by motifs like the PEST motif, and their degradation via the ubiquitin-proteasome pathway can impact their regulatory roles in stress responses nih.gov. Overexpression of MYB25 and MYB109 has been shown to confer hypersensitivity to salt and ABA, further supporting the involvement of these MYB proteins and their regulation by pathways like the ubiquitin-proteasome system in stress responses nih.gov.

Research on OsMYB1 from Oryza sativa (rice) also demonstrates the integration of MYB1 into multiple stress response pathways. Expression analysis revealed that OsMYB1 is up-regulated by various abiotic stresses, including wounding, salt, drought, and heat nih.govciteab.com. The magnitude of this up-regulation varies depending on the specific stress type. For instance, OsMYB1 expression showed a notable increase under wounding stress compared to salt, drought, cold, and heat stresses nih.gov. This differential expression pattern suggests that OsMYB1 is responsive to diverse stress signals and likely integrates cues from different stress perception and transduction pathways.

The involvement of MYB proteins in diverse stress responses is a common theme, with different MYB proteins participating in distinct or overlapping stress signaling processes nih.govciteab.com. For example, AtMYB102 expression in Arabidopsis is dependent on and integrates signals from both wounding and water stress nih.govciteab.com. This highlights a broader principle of MYB transcription factors acting as integrators of signals from multiple stress-related pathways to fine-tune plant adaptive responses.

While the primary literature on MYB1/SRM1 focuses on plant systems and their specific stress responses (like those to salt and drought mediated by ABA), the principle of transcription factors integrating signals from various upstream pathways is a conserved mechanism across eukaryotes. Broader stress response systems like the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR) in mammalian cells, which involve components like PERK, GCN2, PKR, HRI, eIF2α, ATF4, ATF6, and IRE1, exemplify how cells sense and respond to diverse stresses (e.g., unfolded proteins, nutrient deprivation, viral infection, oxidative stress) through interconnected signaling networks that ultimately impact gene expression and cellular fate guidetopharmacology.orgnih.govnih.govnih.govnih.govnih.govnih.govidrblab.netresearchgate.netuni-freiburg.de. Although a direct link between Xmyb1 (MYB1/SRM1) and these specific mammalian ISR/UPR components is not established in the provided context, the concept of a protein acting as a nexus for integrating signals from different stress-induced cascades is a fundamental aspect of cellular stress biology. Protein-protein interactions are critical for the proper functioning and integration of these signaling pathways nih.govidrblab.netuni-freiburg.deguidetopharmacology.orgnih.gov.

Detailed Research Findings: OsMYB1 Expression Under Abiotic Stress

RT-qPCR analysis of OsMYB1 gene expression in rice seedlings subjected to various abiotic stresses provides quantitative evidence of its responsiveness to different stress signals nih.gov. The relative expression levels compared to control conditions demonstrate the degree of OsMYB1 induction.

Stress TypeRelative OsMYB1 Expression (Fold Change vs. Control)
Wounding~23
Salt~2
Drought~2
Cold~2
Heat~2

Data derived from RT-qPCR analysis of OsMYB1 expression in rice seedlings nih.gov.

This data illustrates the differential activation of OsMYB1 transcription by distinct stress stimuli, underscoring its role in integrating signals from multiple stress perception pathways in rice. The significantly higher induction under wounding suggests a particularly prominent role in the response to mechanical injury, in addition to its involvement in osmotic and temperature stresses.

Role of Xmyb1 in Developmental Processes

Developmental Expression Profiles of Xmyb1 Protein in Model Organisms (e.g., Xenopus oogenesis and embryogenesis)

The expression pattern of a protein during development often provides crucial insights into its potential functions. In Xenopus laevis, Xmyb1 exhibits a distinct expression profile throughout early development. Research indicates that Xmyb1 is present consistently throughout oogenesis, the process of egg cell development. nih.gov Following fertilization, its presence continues through the crucial stages of early embryogenesis. nih.gov

This sustained presence of Xmyb1 mRNA and presumably the protein during both oocyte maturation and the initial phases of embryonic development suggests a potential involvement in processes occurring during these periods. In contrast, a related protein, Xmyb2, shows a very different expression pattern, being present at low levels during oogenesis and undetectable in embryonic RNA preparations, highlighting the specific developmental timing of Xmyb1 expression. nih.gov

The high levels of maternal mRNAs, including those encoding developmentally important proteins, are a characteristic feature of oocytes and early embryos in many species, including Xenopus. researchgate.netacademie-sciences.fr The timely translation and utilization of these maternal components are tightly regulated and are critical for early developmental events. researchgate.net The presence of Xmyb1 throughout oogenesis and early embryogenesis aligns with the period when maternal factors are synthesized, stored, and subsequently utilized to direct initial cell divisions and fate decisions.

Functional Significance of this compound in Specific Developmental Stages or Lineages

While the precise, detailed functional significance of Xmyb1 in specific developmental stages or lineages in Xenopus is an area of ongoing research, its characteristics provide clues about its potential roles. Xmyb1 has been shown to bind specifically to the c-Myb-specific DNA binding sequence in vitro. nih.gov This DNA-binding capability is a hallmark of transcription factors, suggesting that Xmyb1 likely functions by regulating the transcription of target genes.

Given its presence throughout oogenesis and early embryogenesis, Xmyb1 could be involved in regulating the expression of genes essential for these processes. This might include genes involved in cell cycle control, as Myb proteins are known to play roles in this area, or genes that specify cell fates and contribute to the patterning of the early embryo. The high degree of similarity between Xmyb1 and human B-Myb, a protein involved in cell proliferation, further supports a potential role in regulating cell division during the rapid cleavage stages of early Xenopus development. nih.gov

The dynamic reorganization of the cytoskeleton and the precise localization of maternal RNAs are also critical events during Xenopus oogenesis and early embryogenesis, influencing the establishment of cellular asymmetry and developmental polarity. brown.eduacademie-sciences.fr While a direct link between Xmyb1 and these processes requires further investigation, the presence of Xmyb1 during these stages suggests it could potentially regulate genes involved in cytoskeletal dynamics or RNA localization pathways.

Genetic Perturbation Studies of this compound in Developmental Contexts (e.g., gene knockout models)

Genetic perturbation studies, such as gene knockout, are powerful techniques used to investigate the function of specific genes and proteins in developmental contexts. idtdna.comwikipedia.org These methods involve the targeted inactivation or removal of a gene to observe the resulting phenotypic consequences in an organism. idtdna.comwikipedia.org By eliminating or reducing the expression of a protein like Xmyb1, researchers can infer its necessity and role in various developmental processes.

Gene knockout, which permanently prevents gene expression, can be achieved through various methods, including homologous recombination and the more recent CRISPR-Cas9 technology. idtdna.comwikipedia.org Observing the developmental trajectory of Xenopus embryos with a knocked-out xmyb1 gene could reveal specific stages or tissues where Xmyb1 function is critical. For instance, if xmyb1 knockout leads to defects in early cleavage, gastrulation, or the formation of specific germ layers, it would indicate a crucial role for Xmyb1 in these processes.

Conditional gene knockout approaches, which allow for the inactivation of a gene at a specific time or in a particular tissue, are particularly valuable for studying genes with essential roles in early development, where a complete knockout might lead to embryonic lethality before specific functions can be analyzed. wikipedia.orgnih.gov Applying such techniques to xmyb1 in Xenopus could help dissect its roles in later developmental events or in specific cell lineages that arise during embryogenesis.

Mechanistic Insights into Xmyb1 Protein in Disease Models

Dysregulation of Xmyb1 Protein in Pathological States in Model Systems (e.g., altered expression, mutations)

In numerous pathological states, particularly in cancer, the Myb protein is dysregulated through several mechanisms. These alterations convert the proto-oncogene into a potent oncogenic driver.

Altered Expression: Overexpression of the c-Myb protein is a common feature in a wide range of human cancers, including acute myeloid and lymphoid leukemias, as well as solid tumors like colorectal, breast, and adenoid cystic carcinoma. amegroups.orgnih.govpatsnap.com In experimental models, this high level of expression is associated with a blockage in cellular differentiation and a simultaneous push for continued proliferation, key hallmarks of oncogenicity. amegroups.org Studies in leukemia models show that the proliferation and maintenance of the cancer cells are dependent on sustained Myb expression. amegroups.org

Mutations and Truncations: The oncogenic potential of Myb can be unleashed by minor mutations. The viral oncogene v-Myb, found in avian leukemia viruses, is a mutated and truncated form of c-Myb that is highly capable of transforming hematopoietic cells and inducing leukemia in animal models. nih.gov A common theme in Myb activation is the truncation or deletion of its C-terminal domain, which normally serves to negatively regulate the protein's activity. nih.gov

Gene Fusions and Translocations: In certain cancers, such as adenoid cystic carcinoma, chromosomal translocations lead to the creation of oncogenic fusion proteins. A recurrent t(6;9) translocation fuses the MYB gene with the NFIB gene, resulting in a truncated, activated c-Myb protein that drives tumor development. nih.govmdpi.com

Alternative Splicing: In human leukemias, alternative RNA splicing of the MYB gene is a frequent event. This process generates various forms of the c-Myb protein, often with altered C-terminal domains, which can possess dramatically different and often oncogenic activities compared to the wild-type protein.

Table 1: Mechanisms of Myb Protein Dysregulation in Disease Models
Mechanism of DysregulationAssociated Pathological State/ModelConsequenceReference
OverexpressionLeukemia, Colorectal Cancer, Breast CancerBlocks differentiation, promotes proliferation amegroups.orgnih.govpatsnap.com
Viral Transduction (v-Myb)Avian Leukemia Virus ModelsTransformation of hematopoietic cells nih.gov
Gene Fusion (e.g., MYB-NFIB)Adenoid Cystic Carcinoma ModelsExpression of activated fusion protein nih.govmdpi.com
C-terminal TruncationsLeukemia, Solid Tumor ModelsConstitutive activation of the protein nih.gov
Alternative SplicingHuman Leukemia ModelsGeneration of oncogenic protein variants

Mechanistic Contributions of this compound to Cellular Transformation and Oncogenesis in Pre-clinical Models

The conversion of the c-Myb proto-oncoprotein into a transforming agent involves a qualitative shift in its transcriptional activity. While normal c-Myb orchestrates a delicate balance between proliferation and differentiation, oncogenic versions hijack this machinery to drive malignancy. nih.gov

The primary mechanism of Myb-induced transformation is the disruption of normal cell differentiation. In models of hematopoietic cells, the introduction of oncogenic v-Myb fixes the cells at an immature stage, preventing them from maturing into functional, non-proliferating cells. nih.gov Disrupting the function of v-Myb in these transformed cells causes them to cease proliferation and resume differentiation. nih.gov This indicates that oncogenic Myb simultaneously stimulates proliferation while actively blocking maturation pathways.

This functional switch is caused by mutations that alter the protein's specificity for target genes and its interaction with other regulatory proteins. nih.govbohrium.com Studies using microarray analysis in preclinical models have shown that c-Myb and v-Myb regulate distinct, though partially overlapping, sets of genes. bohrium.com Oncogenic mutations, particularly in the DNA-binding domain, change the protein's ability to activate specific endogenous target genes, effectively reprogramming the cell's transcriptional landscape to favor a transformed, leukemia-like phenotype. bohrium.com

Table 2: Comparison of Normal (c-Myb) and Oncogenic (v-Myb) Protein Function
FeatureNormal c-Myb ProteinOncogenic v-Myb ProteinReference
Primary RoleRegulates balance of proliferation and differentiationBlocks differentiation, promotes sustained proliferation nih.gov
Cellular OutcomeOrderly development of hematopoietic cellsCellular transformation and leukemia nih.gov
Transcriptional ActivityActivates genes for normal cell developmentActivates a distinct set of genes that promote oncogenesis bohrium.com
StructureContains N-terminal DNA-binding, central activation, and C-terminal regulatory domainsTypically lacks the C-terminal negative regulatory domain and contains point mutations nih.gov

Role of this compound in Non-Malignant Proliferative Disorders in Research Models

While much of the research on Myb focuses on cancer, its fundamental role in cell cycle progression is critical for understanding its involvement in pathological proliferation more broadly. The Myb family members, specifically c-Myb and B-Myb, are essential for cell division. Expression of both proteins is tightly regulated during the cell cycle, with levels rising during the G1 phase and peaking through the S phase. begellhouse.com

In research models, inhibiting the synthesis of c-Myb or B-Myb prevents cells from transitioning from the G1 to the S phase, thereby halting proliferation. begellhouse.com This highlights that Myb proteins are not just passive markers of proliferation but are required components of the machinery that drives it. This function is crucial in highly regenerative tissues. For example, mouse models with tissue-specific knockdown of Myb have demonstrated its necessity for maintaining the integrity of intestinal crypts, which are sites of rapid cell renewal. amegroups.org In this context, Myb contributes to the self-renewal properties of tissue stem cells. amegroups.org Dysregulation of this tightly controlled proliferative function, even if not fully transforming, could contribute to various non-malignant proliferative disorders.

This compound's Involvement in Immune System Dysregulation or Inflammatory Responses in Model Systems

The Myb protein is a master regulator of hematopoiesis and, consequently, plays a profound role in the development and function of the immune system. nih.gov Its dysregulation can therefore lead to significant immune system impairment or hyperactivity.

Recent studies in murine models have identified c-Myb as a crucial factor in regulating the "stemness" of CD8+ T cells, which are vital for long-term antiviral and antitumor immunity. nih.gov c-Myb promotes the formation of stem cell-like central memory T cells by activating pro-memory genes (like Tcf7) and repressing genes that push towards terminal differentiation. nih.gov This function can be harnessed therapeutically; enforcing Myb expression in T cells in mouse models enhances their ability to fight tumors. nih.gov

Conversely, dysregulation of Myb is implicated in T cell exhaustion during chronic infections. portlandpress.com Furthermore, because Myb controls the development of most hematopoietic lineages, its aberrant expression can disrupt the normal balance of immune cells. biologists.com In mouse models of colorectal cancer, tumor-intrinsic expression of c-Myb was shown to shape the tumor microenvironment by altering the expression of cytokines and chemokines, leading to increased recruitment and activation of immune cells and a lasting antitumor immune response. nih.gov

Table 3: Role of Myb Protein in Immune Regulation in Model Systems
Immune Cell/ProcessFunction of MybConsequence of DysregulationReference
Hematopoietic ProgenitorsEssential for differentiation into various immune cell lineagesImpaired immune cell development; predisposition to leukemia nih.govbiologists.com
CD8+ T CellsPromotes stemness and formation of long-lived memory cellsLeads to T cell exhaustion and impaired long-term immunity nih.govportlandpress.com
Antitumor ImmunityCan stimulate recruitment and activation of immune cells in the tumor microenvironmentAltered immune surveillance of tumors nih.gov

Investigations of this compound in Other Disease Pathogenesis Models (e.g., neurodegeneration if applicable)

Beyond cancer and immunology, emerging evidence from research models implicates Myb family proteins in the pathogenesis of other diseases, including neurodegeneration. While neurons are postmitotic (non-dividing), studies show that the inappropriate activation of cell cycle machinery can trigger neuronal apoptosis (programmed cell death), a key feature of neurodegenerative disorders. nih.gov

In vitro models using cultured neuronal PC12 cells, sympathetic neurons, and cortical neurons have shown that apoptotic stimuli, such as nerve growth factor (NGF) withdrawal or DNA damage, lead to the upregulation of B-Myb and c-Myb proteins. nih.gov These Myb proteins act as essential downstream mediators of the death signal. Critically, experiments using antisense constructs to block this upregulation of B-Myb and c-Myb provided significant protection against neuronal death. nih.gov These findings establish a required role for Myb proteins in mediating neuronal apoptosis and suggest that targeting Myb could be a potential therapeutic strategy for blocking neuron cell death in neurodegenerative diseases. nih.govnih.gov

Advanced Methodologies for Investigating Xmyb1 Protein

Genomic and Epigenomic Approaches

Genomic and epigenomic strategies are fundamental to understanding how Xmyb1 interacts with the genome and influences gene expression. These methods allow for the precise mapping of its binding sites and the assessment of its impact on chromatin structure.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Site Profiling

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide DNA binding sites of transcription factors like Xmyb1. semanticscholar.orgfrontiersin.orgyoutube.com This method involves cross-linking proteins to DNA within cells, followed by the fragmentation of chromatin. An antibody specific to the Xmyb1 protein is then used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced, revealing the specific genomic regions where Xmyb1 was bound. youtube.com

In a representative study investigating a related MYB1 protein, QsMYB1 in cork oak, ChIP-seq analysis identified thousands of putative binding sites. nih.govresearchgate.net These binding sites were distributed across various genic regions, including promoters, untranslated regions (UTRs), introns, and exons, indicating a complex regulatory role. nih.gov The analysis revealed that QsMYB1 directly targets genes involved in critical biosynthetic pathways, thereby controlling their expression. nih.govresearchgate.net This approach not only confirms known target genes but also uncovers novel regulatory interactions.

Table 1: Distribution of QsMYB1 Binding Sites Across Genic Regions (Representative Data)
Genic RegionPercentage of Binding Sites
Promoter Regions13.4%
5' UTR8.1%
Intron Regions19.2%
Exon Regions25.5%
3' UTR6.5%
Terminator Regions6.0%

Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) in Xmyb1 Research

The Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) is a pivotal technique for mapping chromatin accessibility across the genome. nih.govbiorxiv.orgmdpi.com This method utilizes a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open chromatin regions. researchgate.net By sequencing the DNA fragments released by the transposase, researchers can identify areas of the genome that are accessible to regulatory proteins, such as Xmyb1.

In the context of Xmyb1 research, ATAC-seq can be employed to understand how Xmyb1 binding influences the local chromatin landscape. For instance, an increase in chromatin accessibility at Xmyb1 binding sites could suggest that it recruits chromatin remodeling complexes to open up the DNA, making it more accessible for transcription. Conversely, a decrease in accessibility might indicate that Xmyb1 is involved in repressive chromatin structures. Comparing ATAC-seq profiles between cells with normal and altered Xmyb1 expression can reveal the protein's role in modulating chromatin structure and gene regulation. nih.gov

Table 2: Hypothetical ATAC-seq Peak Changes in Response to Xmyb1 Overexpression
Genomic LocusFold Change in AccessibilityAssociated GenePutative Function
chr1:123456-123789+2.5GeneACell Cycle Progression
chr5:987654-987999-1.8GeneBApoptosis
chr12:456789-457123+3.1GeneCMetabolism

CRISPR/Cas9-mediated Functional Genomics for Xmyb1 Gene Editing

The CRISPR/Cas9 system has revolutionized functional genomics by enabling precise and efficient gene editing. nih.govnih.gov This technology can be used to create loss-of-function mutations (knockouts), introduce specific mutations (knock-ins), or modulate the expression levels of the Xmyb1 gene. springernature.comresearchgate.net By studying the phenotypic consequences of these genetic perturbations, researchers can elucidate the specific functions of Xmyb1 in various biological processes. frontiersin.org

For example, knocking out the Xmyb1 gene in a cell line and observing changes in cell proliferation, differentiation, or response to stimuli can provide direct evidence of its physiological roles. Furthermore, CRISPR-based screening approaches, where a library of guide RNAs targets numerous genes, can be used to identify genes that functionally interact with Xmyb1 or are part of the same regulatory network.

Proteomic and Interactomic Approaches

Proteomic and interactomic methods are essential for characterizing the this compound itself, including its modifications and its interactions with other proteins. These approaches provide a deeper understanding of how Xmyb1's function is regulated and how it integrates into larger cellular networks.

Mass Spectrometry-Based Analysis of this compound Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of proteins. nih.govsigmaaldrich.com Mass spectrometry (MS) is a highly sensitive and accurate technique for identifying and quantifying PTMs on the this compound. semanticscholar.org This involves purifying the this compound, digesting it into smaller peptides, and then analyzing these peptides by MS to detect mass shifts corresponding to specific modifications such as phosphorylation, ubiquitination, acetylation, and methylation. nih.gov

Identifying the specific amino acid residues that are modified and how the patterns of these modifications change in response to different cellular signals can reveal key regulatory mechanisms controlling Xmyb1 function. For instance, phosphorylation at a specific site might be required to activate Xmyb1's transcriptional activity.

Table 3: Identified Post-Translational Modifications of this compound by Mass Spectrometry (Hypothetical Data)
ModificationModified ResidueFunctional Implication
PhosphorylationSerine 123Activation of transcriptional activity
UbiquitinationLysine 45Proteasomal degradation
AcetylationLysine 78Modulation of DNA binding affinity

Affinity Purification-Mass Spectrometry (AP-MS) for this compound Complex Identification

Affinity Purification-Mass Spectrometry (AP-MS) is a widely used method to identify proteins that interact with a protein of interest, in this case, Xmyb1. nih.govnih.gov The technique typically involves expressing a tagged version of the this compound in cells. tmc.eduyoutube.com This tagged "bait" protein and its interacting "prey" proteins are then purified from cell lysates using an antibody that recognizes the tag. tmc.edu The entire protein complex is then eluted, and the constituent proteins are identified by mass spectrometry. youtube.com

AP-MS studies can reveal the composition of protein complexes in which Xmyb1 participates, providing insights into its functional context. For example, the identification of co-purifying proteins might suggest that Xmyb1 functions as part of a larger transcriptional regulatory complex or interacts with signaling proteins that modulate its activity.

Table 4: High-Confidence Interacting Partners of Xmyb1 Identified by AP-MS (Hypothetical Data)
Interacting ProteinProtein FunctionSignificance Score
Protein ACo-activator0.95
Protein BKinase0.88
Protein CChromatin Remodeler0.92

Yeast Two-Hybrid and Mammalian Two-Hybrid Systems for Protein Interaction Mapping

Yeast two-hybrid (Y2H) and mammalian two-hybrid (M2H) systems are powerful in vivo techniques used to identify and characterize protein-protein interactions. wikipedia.orgnih.gov In these systems, a protein of interest (the "bait") is fused to a DNA-binding domain (DBD), while potential interacting partners (the "prey") are fused to a transcriptional activation domain (AD). An interaction between the bait and prey proteins reconstitutes a functional transcription factor, which then drives the expression of a reporter gene, indicating a positive interaction. wikipedia.org

The M2H system offers the advantage of studying interactions in a mammalian cell environment, which can be critical for proteins that require specific post-translational modifications or cellular localization not present in yeast. nih.gov

Table 1: Examples of Myb Interacting Proteins Identified by Various Methods Note: This table includes examples from the broader Myb family to illustrate the types of interactions that can be identified.

Interacting ProteinMethod of IdentificationOrganism/System
R (bHLH cofactor)Yeast Two-HybridZea mays (Maize)
p160Quantitative ProteomicsMammalian cells
C/EBPεCo-immunoprecipitationMammalian cells
c-MafCo-immunoprecipitationMammalian cells

Quantitative Proteomics for this compound Expression and Turnover Studies

Quantitative proteomics provides a robust framework for measuring the absolute or relative abundance of proteins, as well as their rates of synthesis and degradation (turnover). thermofisher.comyoutube.com Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and tandem mass spectrometry (MS/MS) are central to these analyses. springernature.comnih.govresearchgate.net These methods allow for the precise measurement of changes in protein levels under different conditions and the determination of protein half-life, offering insights into the regulation of protein stability. springernature.comnih.govresearchgate.net

Studies on c-Myb have shown that its protein turnover is tightly regulated. nih.gov Full-length c-Myb has a short half-life, and its degradation is linked to the presence of a PEST sequence, which targets the protein for ubiquitination and subsequent degradation by the proteasome. nih.gov Truncations of the C-terminus of c-Myb can lead to a significant increase in its stability. nih.gov Furthermore, research in acute myeloid leukemia (AML) cells has revealed instances of prolonged c-myb RNA half-life, suggesting that defects in RNA turnover can contribute to the dysregulated expression of Myb proteins in disease states. nih.gov

Table 2: c-Myb RNA Turnover Rates in Acute Myeloid Leukemia (AML) Cells

Cell Typec-myb RNA Half-life
AML Patient Cells (Group 1)~30 minutes
AML Patient Cells (Group 2)>75 minutes

Transcriptomic Approaches

RNA Sequencing (RNA-seq) and Single-Cell RNA-seq for Xmyb1 Target Gene Profiling

RNA sequencing (RNA-seq) is a powerful, high-throughput method used to profile the entire transcriptome of a cell or tissue. This technique allows for the identification and quantification of all RNA molecules, including messenger RNA (mRNA), providing a comprehensive view of gene expression. By comparing the transcriptomes of cells with normal and altered Xmyb1 activity (e.g., through knockdown or overexpression), researchers can identify genes that are regulated by this transcription factor. nih.govbohrium.com

Single-cell RNA sequencing (scRNA-seq) offers an even higher resolution by profiling the transcriptomes of individual cells. frontiersin.org This is particularly valuable for dissecting the heterogeneity within a cell population and identifying cell-type-specific gene regulation by Xmyb1. frontiersin.org

A study on c-Myb in the K562 erythroleukemic cell line combined siRNA-mediated knockdown of c-Myb with global gene expression profiling and chromatin immunoprecipitation (ChIP) assays to identify direct target genes. nih.govresearchgate.net This approach successfully validated several novel c-Myb target genes, including transcription factors and co-regulators, underscoring the role of c-Myb as a master regulator in hematopoiesis. nih.govresearchgate.net

Table 3: Validated c-Myb Target Genes in K562 Cells

Target GeneFunction
MYADMMyeloid-associated differentiation marker
LMO2Transcriptional co-regulator in hematopoiesis
GATA2Transcription factor crucial for hematopoiesis
STAT5ASignal transducer and activator of transcription 5A
IKZF1 (Ikaros)Transcription factor in hematopoietic development

Quantitative Real-Time PCR (qRT-PCR) for Xmyb1 Expression Analysis

Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for measuring the expression levels of individual genes. nih.govnih.govthermofisher.comyoutube.com It is often used to validate the results of high-throughput transcriptomic studies like RNA-seq or to analyze the expression of a small number of genes of interest in various samples. nih.govnih.govthermofisher.comyoutube.com The method involves reverse transcribing RNA into complementary DNA (cDNA), followed by PCR amplification. The amount of amplified product is measured in real-time using fluorescent dyes or probes, allowing for the quantification of the initial amount of mRNA. thermofisher.comyoutube.com

In the context of Xmyb1 research, qRT-PCR is an essential tool for determining the expression levels of the Xmyb1 gene itself in different tissues, developmental stages, or disease states. For example, qRT-PCR has been used to demonstrate that in K562 cells, the mRNA for c-Myb (MYB) is more abundant than that of the other two Myb family members, A-Myb (MYBL1) and B-Myb (MYBL2). nih.gov It has also been employed to quantify c-MYB transcript levels in various T-cell acute lymphoblastic leukemia (T-ALL) samples, revealing elevated expression in cases with MYB rearrangements. researchgate.net

Biochemical and Biophysical Characterization Techniques

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding

The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a common in vitro technique used to study protein-DNA interactions. signosisinc.com This method is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. signosisinc.com By incubating a purified protein, such as Xmyb1, with a labeled DNA probe containing a putative binding site, one can determine if a direct interaction occurs.

The specificity of the interaction can be confirmed through competition experiments, where an excess of unlabeled specific DNA probe will compete with the labeled probe for binding to the protein, resulting in a decrease in the shifted band. In contrast, an unlabeled non-specific DNA probe will not compete for binding.

Studies on c-Myb have utilized EMSA to characterize its DNA-binding properties. The DNA-binding domain of c-Myb consists of three imperfect repeats (R1, R2, and R3). nih.gov EMSA has been used in conjunction with mutagenesis to demonstrate that specific amino acid residues within the R2 and R3 repeats are crucial for sequence-specific DNA binding. nih.gov These assays have been instrumental in defining the consensus DNA binding sequence for Myb proteins. oup.comresearchgate.net

Surface Plasmon Resonance (SPR) for Interaction Kinetics

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the kinetics of biomolecular interactions in real-time without the need for labels. This method provides quantitative data on the association (binding) and dissociation (unbinding) rates of proteins with their interaction partners, such as other proteins or DNA.

In the context of the Myb family of proteins, of which Xmyb1 is a member, SPR has been instrumental in elucidating the specifics of their interaction with DNA. A study analyzing the kinetics of the interaction between the c-Myb DNA-binding domain (R2R3) and its target DNA revealed precise association and dissociation rate constants. The affinity of this interaction is largely governed by the dissociation rate, indicating that once the protein is bound to the DNA, the stability of this complex is the primary determinant of binding strength.

Interactive Data Table: Kinetic Constants of c-Myb R2R3 Domain and Cognate DNA Interaction

ParameterValueConditions
Association Rate Constant (ka)2.3 x 105 M-1s-1pH 7.5, 20°C
Dissociation Rate Constant (kd)2.6 x 10-3 s-1pH 7.5, 20°C

Detailed Research Findings: The SPR analysis demonstrated that mutations in the c-Myb DNA-binding domain primarily affect the dissociation rate. This suggests that the mutations weaken the interaction by causing the protein to unbind from the DNA more quickly, rather than preventing it from binding in the first place. nih.gov

Advanced Microscopy for Subcellular Localization and Dynamics

Advanced microscopy techniques, such as confocal microscopy and immunofluorescence, are crucial for determining the precise location of proteins within a cell and observing their movement and changes in localization over time. These methods provide vital clues about a protein's function.

Studies on the c-Myb protein have shown that its subcellular localization is dynamic and context-dependent. In transformed hematopoietic cells, c-Myb is predominantly found in the nucleus. nih.gov Further investigation into its subnuclear location has revealed that a significant portion of nuclear c-Myb is released at low salt concentrations, while a smaller fraction remains tightly associated with nuclear substructures, suggested to be chromatin and the nuclear matrix. nih.gov This differential association within the nucleus points to complex regulatory mechanisms and multiple interaction partners. In contrast, in proliferating normal T-cells, c-Myb is found almost exclusively in the cytoplasm, suggesting a different role in these non-transformed cells. nih.gov

In vitro and Ex vivo Cellular Models for this compound Research

In vitro and ex vivo models are indispensable tools for studying the cellular and molecular functions of proteins in a controlled environment.

In vitro Models: A variety of cell lines are utilized to investigate the function of Myb proteins. For instance, the murine CTLL-2 T-cell line has been used to study the effects of c-Myb overexpression. In these cells, elevated levels of c-Myb were shown to significantly increase the expression of the c-myc gene, indicating that c-Myb acts as a transcriptional activator for c-myc. nih.gov Human cell lines such as K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), and SMMC-7721 (hepatocellular carcinoma) have been used to study the transcriptional activity of the related X-box binding protein 1 (XBP1), demonstrating cell line-dependent promoter activity. ebi.ac.uk

Ex vivo Models: The frog, Xenopus laevis, from which Xmyb1 was identified, serves as a powerful ex vivo model system. Its large, easily manipulable oocytes and embryos allow for detailed studies of gene function during development. nih.govjax.orglabome.com Xenopus oocytes can be used as a "living test tube" for the heterologous expression of proteins to study their function and post-translational modifications in a cellular context. nih.govlabome.com Furthermore, explants of embryonic tissues can be cultured ex vivo to study developmental processes in a more isolated and controlled setting. For example, cultures of dissociated cells from the early gastrula can be used to study tissue-specific differentiation. nih.gov The eye tissues of Xenopus can also be cultured ex vivo to investigate processes like lens regeneration. nih.gov

Genetically Engineered Animal Models (e.g., knockout, transgenic) for Xmyb1 Functional Studies

Genetically engineered animal models, where genes are either removed (knockout) or inserted/overexpressed (transgenic), are essential for understanding the physiological role of a protein in a whole organism.

Knockout Models: Studies using knockout mice have been critical in defining the essential role of c-Myb in hematopoiesis.

Interactive Data Table: Phenotypes of c-Myb Knockout Mouse Models

ModelPhenotype
Homozygous null (c-myb-/-)Embryonic lethal around day 15.5 due to severe anemia resulting from failed fetal hepatic erythropoiesis. nih.govjax.org
Conditional knockout in adult hematopoietic stem cellsDepletion of the hematopoietic stem cell pool, leading to a significant reduction in neutrophilic, monocytic, B lymphoid, and erythroid cells. Impaired self-renewal of hematopoietic stem cells. mssm.edunih.gov
Knockdown (reduced expression)Anemia, highlighting the sensitivity of erythroid development to c-Myb levels. nih.gov

Detailed Research Findings: The embryonic lethality of the c-myb null mice underscores its indispensable role in the development of the definitive hematopoietic system. nih.govjax.org Conditional knockout models have further refined this understanding, demonstrating that c-Myb is continuously required in adult animals for the maintenance and self-renewal of hematopoietic stem cells and for the proper differentiation of multiple blood lineages. mssm.edunih.gov

Transgenic Models: Transgenic models are used to study the effects of overexpressing a gene. While specific transgenic models for Xmyb1 are prominent in Xenopus research, studies in mice have often focused on the related and highly oncogenic c-Myc protein.

c-Myc Overexpression: Transgenic mice overexpressing c-Myc in pancreatic beta-cells develop neonatal diabetes due to increased beta-cell proliferation and apoptosis, as well as downregulation of insulin (B600854) gene expression. nih.gov In other models, Cre-inducible overexpression of c-MYC has been used to study its role in tumorigenesis in various tissues. nih.gov

Xenopus Transgenic Models: The Xenopus model system is highly amenable to transgenesis, allowing for the overexpression of proteins to study their function during embryonic development. mdpi.comnih.gov This approach is valuable for investigating the role of Xmyb1 in early developmental processes.

Evolutionary Perspectives of Xmyb1 Protein

Comparative Genomics and Ortholog Analysis of Xmyb1 Across Eukaryotic Lineages

The Myb gene family is ancient and widely distributed across eukaryotes, including animals, plants, and fungi. nih.gov However, the specific lineage leading to Xmyb1 (A-Myb/MYBL1) is primarily a vertebrate innovation. Most invertebrate genomes, such as that of the fruit fly Drosophila melanogaster, contain a single Myb-like gene, which is considered to be functionally equivalent to the vertebrate B-Myb. nih.govpnas.org

The emergence of the three distinct Myb paralogs in vertebrates—A-Myb, B-Myb, and c-Myb—is the result of two rounds of whole-genome duplication that occurred early in vertebrate evolution. nih.govfrontiersin.org This expansion of the Myb gene family allowed for the diversification of their functions, a process known as neofunctionalization. nih.govwikipedia.org While B-Myb retained the ancestral role in cell cycle progression, A-Myb and c-Myb evolved more specialized, tissue-specific functions. pnas.orgresearchgate.net

Orthologs of vertebrate A-Myb (MYBL1) are found throughout the vertebrate lineage, from fish to mammals. The table below provides a summary of A-Myb/MYBL1 orthologs in representative eukaryotic species, highlighting its conservation within vertebrates and its distinct evolutionary path compared to the single Myb gene found in many invertebrates.

SpeciesCommon NameGene SymbolProtein NameLineage
Homo sapiensHumanMYBL1Myb-related protein AMammalia
Mus musculusMouseMybl1Myb-related protein AMammalia
Gallus gallusChickenMYBL1Myb-related protein AAves
Xenopus laevisAfrican Clawed Frogmybl1Myb-related protein AAmphibia
Danio rerioZebrafishmybl1Myb-related protein AActinopterygii
Drosophila melanogasterFruit FlyMybMyb proteinInsecta
Caenorhabditis elegansNematode--Nematoda
Saccharomyces cerevisiaeYeast--Fungi

Phylogenetic Analysis of Xmyb1 Protein within the Myb Superfamily

Phylogenetic analyses have robustly placed the vertebrate Myb proteins into three distinct clades: A-Myb, B-Myb, and c-Myb. nih.gov The evolutionary trajectory suggests that an ancestral invertebrate-like Myb gene, functionally similar to the modern vertebrate B-Myb, underwent a duplication event. This resulted in two lineages: one that retained the B-Myb function and another that evolved into an A-Myb/c-Myb progenitor. researchgate.net

A subsequent duplication of this progenitor gene gave rise to the separate A-Myb and c-Myb lineages. researchgate.net This evolutionary model is supported by both sequence similarity and conserved gene synteny across vertebrate genomes. The A-Myb and c-Myb proteins are more closely related to each other than they are to B-Myb, which is reflected in their clustering in phylogenetic trees. nih.gov

The acquisition of a central transcriptional activation domain (TAD) in the A-Myb/c-Myb progenitor, a feature absent in B-Myb and invertebrate Myb proteins, is a key event in the neofunctionalization of this lineage. nih.govbiologists.com

Conservation and Divergence of this compound Functional Domains and Regulatory Mechanisms

The vertebrate Myb proteins, including Xmyb1, share a highly conserved N-terminal DNA-binding domain (DBD). nih.gov This domain consists of three imperfect tandem repeats (R1, R2, and R3), each forming a helix-turn-helix motif that recognizes the consensus DNA sequence 5'-YAAC[GT]G-3'. uniprot.orgnih.gov The high degree of conservation in the DBD allows all three vertebrate Myb proteins to bind to similar DNA sequences. nih.gov

Despite the conserved DBD, the functional specificity of A-Myb, B-Myb, and c-Myb arises from the divergence in their other domains. nih.gov The central transcriptional activation domain (TAD) and the C-terminal negative regulatory domain (NRD) are considerably more varied among the three paralogs. nih.govtsu.edu

The TAD, present in A-Myb and c-Myb but not B-Myb, is crucial for their roles as potent transcriptional activators. nih.govbiologists.com The NRD, on the other hand, provides a platform for regulatory post-translational modifications, such as phosphorylation, which can modulate the protein's activity. tsu.edu For instance, while the DBDs of A-Myb and c-Myb are very similar, they exhibit differences in their susceptibility to phosphorylation by protein kinases like PKA and CK2, suggesting fine-tuning of their functions at the level of the DBD itself. nih.gov

The regulatory mechanisms governing the expression of the Myb genes have also diverged. While B-Myb is ubiquitously expressed in proliferating cells, A-Myb and c-Myb exhibit highly tissue-specific expression patterns. pnas.org A-Myb expression is predominantly found in male germ cells and developing mammary glands, whereas c-Myb is primarily expressed in hematopoietic progenitor cells. nih.gov This divergence in expression patterns is a classic example of subfunctionalization following gene duplication, where the duplicated genes partition the ancestral functions and expression domains. researchgate.net

Evolutionary Implications of this compound's Role in Core Biological Processes

The evolution of a distinct A-Myb protein in vertebrates had significant implications for the regulation of key biological processes, most notably spermatogenesis. nih.gov The specialized role of A-Myb as a master regulator of male meiosis highlights the evolutionary advantage of expanding the Myb gene family. nih.gov

In mammals, A-Myb (MYBL1) is essential for the progression of spermatocytes through the pachytene stage of meiosis I and for the expression of genes required for post-meiotic sperm development. nih.gov This function appears to be a gnathostome (jawed vertebrate) innovation, as A-Myb expression in the testis has not been detected in cyclostomes (jawless vertebrates) like lampreys. nih.gov

The neofunctionalization of A-Myb allowed for the evolution of a more complex and tightly regulated process of spermatogenesis in vertebrates. researchgate.net By taking on a specialized role in germ cell development, A-Myb freed the more ancestral B-Myb to maintain its essential function in general cell cycle control. This division of labor among the Myb paralogs likely contributed to the evolution of more complex reproductive strategies and developmental programs in vertebrates. nih.govresearchgate.net

The evolution of the A-Myb protein is a clear example of how gene duplication can serve as a major driver of evolutionary innovation. The acquisition of a new function (neofunctionalization) by A-Myb, coupled with the partitioning of ancestral functions with its paralogs (subfunctionalization), provided a mechanism for increasing the complexity of gene regulatory networks and facilitating the evolution of novel biological processes in the vertebrate lineage. wikipedia.orgresearchgate.net

Future Directions and Emerging Research Avenues for Xmyb1 Protein Studies

Elucidating Novel Regulatory Mechanisms and Interacting Partners of Xmyb1 Protein

Understanding the intricate regulatory mechanisms governing Xmyb1 activity and identifying its interacting partners are crucial future directions. Given its function as a transcription factor and its inclusion in the DREAM complex, further research could focus on identifying novel protein-protein interactions that modulate Xmyb1's transcriptional activity and its role within this complex. labsolu.caneobioscience.com Techniques such as co-immunoprecipitation followed by mass spectrometry could be employed to discover new binding partners in different developmental stages or cellular contexts in Xenopus. nih.govnih.gov Additionally, investigating post-translational modifications of Xmyb1, such as phosphorylation or ubiquitination, and how these modifications impact its stability, localization, and interaction with other proteins would provide deeper insights into its regulation. mdpi.com The similarity of Xmyb1 to human B-Myb suggests that regulatory mechanisms identified for B-Myb, such as degradation by ubiquitin-mediated proteolysis involving the Cdc34-SCF(p45Skp2) pathway, could be explored for Xmyb1. cdutcm.edu.cn

High-Resolution Structural Determination of this compound in Complexes

Determining the high-resolution structure of Xmyb1, particularly in complex with its DNA targets or interacting proteins, is a significant future goal. While general methods for high-resolution protein structure determination using techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are advancing, obtaining detailed structural information for specific proteins like Xmyb1, especially within dynamic complexes, remains an area of active development. uniprot.orguni-freiburg.demdpi.comnih.govnih.govwikipedia.orgresearchgate.netnih.gov Given that Xmyb1 contains Myb repeats characteristic of DNA-binding domains, structural studies could illuminate the precise nature of its interaction with DNA sequences. nih.govuni-freiburg.deresearchgate.netsemanticscholar.orgwikipedia.orgnih.gov Furthermore, structural analysis of Xmyb1 as part of the DREAM complex or in association with novel interacting partners would provide molecular details of how these interactions influence its function. labsolu.caneobioscience.com Advances in cryo-EM are making it increasingly feasible to determine structures of protein complexes, including those below 100 kDa, which could be relevant for studying Xmyb1 and its smaller interaction modules. mdpi.comnih.gov

Systems-Level Modeling of this compound Networks and Pathways

Placing Xmyb1 within the context of broader biological networks and pathways through systems-level modeling is an emerging research avenue. Given its role as a transcription factor involved in Xenopus development and its similarity to cell cycle-regulated human B-Myb, computational modeling could be used to understand how Xmyb1 influences gene regulatory networks and cellular processes. nih.govlabsolu.canih.govuniprot.org Heterogeneous network approaches integrating various biological data types, including protein-protein interactions and gene expression profiles, can be employed to model protein pathways and predict the involvement of proteins like Xmyb1 in specific cellular functions. researchgate.netresearchgate.net Future research could involve developing computational models that simulate the dynamics of networks involving Xmyb1 to predict the consequences of altered Xmyb1 expression or activity on developmental processes or the cell cycle in Xenopus.

Development of Advanced Probes and Modulators for this compound Activity in Research Settings

The development of specific probes and modulators for Xmyb1 would be invaluable tools for dissecting its function in research. While the search results did not identify specific modulators for Xmyb1, the broader field of protein research is actively developing advanced probes and modulators, such as nanobodies and small molecules, to study protein activity. semanticscholar.orgwikipedia.org Future work could focus on generating antibodies or other affinity reagents highly specific to Xenopus Xmyb1 for use in detection, localization, and perturbation studies. Developing small molecule inhibitors or activators that specifically target Xmyb1's DNA binding or protein interaction domains could allow for precise manipulation of its activity in experimental systems, providing insights into its biological roles during Xenopus development.

Exploration of this compound's Role in Less Characterized Biological Contexts

While Xmyb1's role in Xenopus development is established, exploring its potential functions in other biological contexts represents a significant future direction. Its expression in adult Xenopus blood suggests a possible role in hematopoiesis, an area where other Myb proteins are known to be important. nih.govlabsolu.caresearchgate.netsemanticscholar.orguniprot.org Investigating Xmyb1's expression and function in different adult Xenopus tissues beyond blood could reveal novel roles. Furthermore, given the suggested link between a Myb-related motif found in Xmyb1 and proteins involved in telomere physiology in plants and humans, exploring a potential role for Xmyb1 in telomere maintenance or regulation in Xenopus could be a fruitful area of research. uni-freiburg.dewikipedia.org

Translating Mechanistic Insights of this compound into Novel Research Model Development

Gaining detailed mechanistic insights into Xmyb1's function can pave the way for developing novel research models. As the understanding of how Xmyb1 interacts with DNA and other proteins, how its activity is regulated, and how it fits into developmental and cellular pathways grows, this knowledge can be translated into the creation of refined Xenopus models. For instance, precisely targeted gene editing techniques could be used to create Xenopus lines with specific mutations in Xmyb1 that mimic identified regulatory alterations or disrupt key interactions, allowing for the study of the functional consequences in a living organism. Developing reporter lines where Xmyb1 expression or activity can be monitored in real-time during development would also be valuable tools for future research. These novel models would facilitate a more detailed and dynamic understanding of Xmyb1's biological roles.

Table of Mentioned Compounds and PubChem CIDs

Compound NamePubChem CID
Human MYBL1 (A-Myb)10794663
Human MYBL2 (B-Myb)14396661
Human MYB (c-Myb)10242
MYBL2 (general)14396661
MYBL1 (general)10794663
MYB (general)10242

Data Table: Xmyb1 (MYBL2) Expression in Xenopus Laevis

Developmental Stage/TissueExpression Level (Qualitative)Source
OogenesisPresent nih.govlabsolu.ca
Early EmbryogenesisPresent nih.govlabsolu.ca
Adult BloodPrimarily detected nih.govlabsolu.ca
Adult TestisVery low level nih.gov
Embryonic RNA preparationsNot detectable nih.gov

Data Table: Similarity of Xmyb1 to Human Myb Proteins

Protein ComparedSimilarity to Xmyb1 (Qualitative)Source
Human B-Myb (MYBL2)High degree of similarity over entire sequence nih.govcdutcm.edu.cn
Human A-Myb (MYBL1)Related nih.govsemanticscholar.org
Human c-Myb (MYB)Cross-reacts with antibodies; binds c-Myb-specific DNA sequence nih.gov

These future directions, grounded in the current understanding of Xmyb1 and the capabilities of modern protein research, hold the potential to significantly advance our knowledge of this important Myb-related protein and its contributions to biological processes.

Q & A

Q. What experimental methodologies are recommended for determining the tertiary structure of Xmyb1 protein?

To elucidate the tertiary structure of Xmyb1, researchers should employ techniques such as X-ray crystallography (for high-resolution atomic-level details), cryo-electron microscopy (for larger complexes or flexible regions), and nuclear magnetic resonance (NMR) spectroscopy (for dynamic structural insights in solution). Experimental protocols must include protein purification under native conditions, crystallization optimization, and validation via mutagenesis or functional assays. Structural data should be deposited in public databases like UniProt or PDB for reproducibility .

Table 1: Structural Determination Techniques

MethodResolutionSample RequirementKey Limitations
X-ray Crystallography<3 ÅHigh-purity crystalline proteinRequires stable crystals
Cryo-EM2–4 ÅLarge complexes (>150 kDa)Sensitivity to sample motion
NMR Spectroscopy1–20 ÅSmall proteins (<50 kDa), solubleLimited for large proteins

Q. How can researchers identify the functional role of Xmyb1 in transcriptional regulation?

Functional studies should integrate knockdown/knockout models (e.g., CRISPR-Cas9) with transcriptomic profiling (RNA-seq) to identify downstream targets. Chromatin immunoprecipitation (ChIP-seq) can map DNA-binding sites, while co-immunoprecipitation (Co-IP) identifies interaction partners. Controls must include rescue experiments with wild-type Xmyb1 to confirm phenotype specificity .

Q. Which model systems are suitable for studying Xmyb1 in developmental contexts?

Common models include:

  • Cell lines : HEK293T for overexpression, HeLa for knockdown studies.
  • In vivo systems : Zebrafish (for embryogenesis), Drosophila (for conserved myb-family roles), and murine models (for tissue-specific knockout). Cross-species homology should be validated via sequence alignment tools like BLAST .

Q. What strategies are effective for mapping this compound-protein interaction networks?

Use affinity purification coupled with mass spectrometry (AP-MS) for unbiased interaction discovery. Validate candidates via yeast two-hybrid assays or fluorescence resonance energy transfer (FRET). Public databases like STRING or BioGRID can prioritize interactions based on existing literature .

Q. How should researchers analyze tissue-specific expression patterns of Xmyb1?

Combine qRT-PCR (for quantification) with immunohistochemistry (for spatial localization). Public transcriptomic datasets (e.g., GTEx, Human Protein Atlas) provide baseline expression levels across tissues. Normalize data to housekeeping genes and account for isoform-specific primers .

Advanced Research Questions

Q. How can contradictory data on Xmyb1’s role in cell proliferation be resolved?

Conduct a meta-analysis of published studies to identify variables such as cell type, growth conditions, or isoform-specific effects. Reproduce key experiments under standardized protocols, including positive/negative controls. Use statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty and validate hypotheses with orthogonal assays (e.g., EdU incorporation vs. MTT assays) .

Q. What approaches validate cross-species functional conservation of Xmyb1?

Perform complementation assays in model organisms (e.g., rescue Drosophila myb mutants with human Xmyb1). Compare transcriptional targets via cross-species RNA-seq and assess phenotypic outcomes. Note that low sequence homology regions may require domain-swap experiments to dissect functional motifs .

Q. How do computational predictions of Xmyb1’s DNA-binding motifs align with experimental data?

Use tools like MEME Suite or HOMER to predict motifs from ChIP-seq peaks. Validate predictions via electrophoretic mobility shift assays (EMSAs) or reporter gene assays with mutated binding sites. Discrepancies may arise from chromatin accessibility or co-factor requirements, necessitating integrative analysis .

Q. What genetic screening strategies identify synthetic lethal partners of Xmyb1?

Genome-wide CRISPR screens under Xmyb1-deficient conditions can reveal synthetic lethal genes. Prioritize hits using pathway enrichment tools (e.g., DAVID, Gene Ontology) and validate via combinatorial siRNA knockdown. Controls should include wild-type cells to exclude off-target effects .

Q. Which methods detect post-translational modifications (PTMs) of Xmyb1 and assess their functional impact?

Employ phosphoproteomics (TiO2 enrichment) or ubiquitination-specific antibodies for PTM identification. Site-directed mutagenesis (e.g., serine-to-alanine substitutions) can test modification effects on protein stability or activity. Functional readouts include subcellular localization (confocal microscopy) and degradation rates (cycloheximide chase assays) .

Methodological Best Practices

  • Experimental Replication : Document protocols in detail (e.g., buffer compositions, incubation times) to enable replication. Use open-access platforms like protocols.io for sharing .
  • Data Contradictions : Report negative results and confounding variables (e.g., batch effects, antibody lot variability) transparently. Use platforms like Zenodo for raw data deposition .
  • Computational Integration : Combine AlphaFold2 predictions with experimental structural data to refine models. Cross-validate findings using databases like COMBREX for functional annotations .

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